Acébilustat
Vue d'ensemble
Description
Acebilustat is a synthetic small molecule and potent inhibitor of leukotriene A4 hydrolase, the rate-limiting enzyme in the production of LTB4 . It is currently under investigation for the treatment of outpatients with mild-moderate Coronavirus Disease 2019 (COVID-19) and cystic fibrosis (CF) .
Molecular Structure Analysis
Acebilustat is a small molecule with the molecular formula C29H27N3O4 . The average mass is 481.542 Da and the monoisotopic mass is 481.200165 Da .
Chemical Reactions Analysis
Acebilustat is an inhibitor of leukotriene A4 hydrolase, thereby inhibiting the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) .
Physical And Chemical Properties Analysis
Acebilustat is a small molecule with the molecular formula C29H27N3O4 . The average mass is 481.542 Da and the monoisotopic mass is 481.200165 Da . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .
Applications De Recherche Scientifique
Traitement de la COVID-19
L'acébilustat a été évalué comme traitement potentiel pour les patients atteints de COVID-19 légère à modérée {svg_1}. C'est un inhibiteur sélectif de la biosynthèse de la leucotriène B4, qui a le potentiel de réduire l'inflammation et la durée des symptômes {svg_2}. Cependant, un essai de phase 2 randomisé, en double aveugle et contrôlé par placebo a révélé que l'this compound ne réduisait pas la durée des symptômes chez les patients atteints de COVID-19 {svg_3}.
Traitement de la mucoviscidose
L'this compound s'est avéré prometteur dans le traitement de la maladie pulmonaire au stade précoce due à la mucoviscidose {svg_4}. Il a réduit le nombre de globules blancs dans les expectorations de 65 % et réduit les exacerbations pulmonaires de 35 % {svg_5}.
Traitement du lymphœdème du bras supérieur
Un essai clinique est actuellement en cours pour étudier la réponse du lymphœdème unilatéral des membres supérieurs (bras) pendant le traitement pharmacologique par this compound oral {svg_6}. Les participants recevront le médicament étudié (this compound ou placebo) pendant 9 mois {svg_7}.
Mécanisme D'action
Target of Action
Acebilustat primarily targets Leukotriene A4 Hydrolase (LTA4H) . LTA4H is the rate-limiting enzyme in the production of Leukotriene B4 (LTB4) . LTB4 is a potent inflammatory mediator that plays a significant role in various inflammatory diseases, including cystic fibrosis .
Mode of Action
Acebilustat is a potent inhibitor of LTA4H . By inhibiting LTA4H, it reduces the production of LTB4 in biological fluids . This inhibition leads to a decrease in inflammation and symptom duration, as observed in clinical trials .
Biochemical Pathways
The primary biochemical pathway affected by acebilustat is the leukotriene pathway . By inhibiting LTA4H, acebilustat disrupts the production of LTB4, a key component of this pathway . The downstream effects include a reduction in inflammation and a decrease in the influx of neutrophils into the lungs of cystic fibrosis patients .
Pharmacokinetics
It’s known that acebilustat is administered orally once daily . More research is needed to fully understand the ADME properties of acebilustat and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of acebilustat’s action primarily involve a reduction in inflammation. In patients with early-stage lung disease due to cystic fibrosis, acebilustat has been shown to reduce white blood cell counts in sputum by 65% and reduce pulmonary exacerbations by 35% .
Action Environment
It’s worth noting that the effectiveness of acebilustat can vary depending on the patient’s health status and the presence of other diseases . For instance, in a clinical trial involving COVID-19 patients, the effectiveness of acebilustat varied among patients
Orientations Futures
Acebilustat is currently under investigation in clinical trials for the treatment of cystic fibrosis and COVID-19 . A Phase II clinical trial of Acebilustat in adult cystic fibrosis patients has received approval from the US Food and Drug Administration (FDA) . The company is also planning for regulatory submissions of the Acebilustat trial to the health authorities in Europe .
Analyse Biochimique
Biochemical Properties
Acebilustat acts as an inhibitor of leukotriene A4 hydrolase, the rate-limiting enzyme in the production of leukotriene B4 (LTB4) . The production of LTB4 in biological fluids provides a direct measure of the pharmacodynamic response to Acebilustat treatment .
Cellular Effects
Acebilustat has been shown to reduce inflammation and symptom duration in patients with mild-moderate Coronavirus Disease 2019 (COVID-19) . In patients with early-stage lung disease due to cystic fibrosis, Acebilustat reduced white blood cell counts in sputum by 65% and reduced pulmonary exacerbations by 35% .
Molecular Mechanism
The molecular mechanism of Acebilustat involves the inhibition of leukotriene A4 hydrolase, thereby reducing the production of LTB4 . This leads to a reduction in inflammation and symptom duration in patients.
Temporal Effects in Laboratory Settings
It has been observed that Acebilustat does not affect viral shedding or symptoms at day 120 .
Metabolic Pathways
Acebilustat is involved in the leukotriene metabolic pathway, where it inhibits the enzyme leukotriene A4 hydrolase . This results in a reduction in the production of LTB4, a potent pro-inflammatory mediator .
Propriétés
IUPAC Name |
4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJIEKMNDGSCS-DQEYMECFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
943764-99-6 | |
Record name | Acebilustat [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acebilustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15385 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACEBILUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.